trans-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid
CAS No.:
Cat. No.: VC13456717
Molecular Formula: C14H16O3S
Molecular Weight: 264.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16O3S |
|---|---|
| Molecular Weight | 264.34 g/mol |
| IUPAC Name | (1R,2R)-2-(4-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H16O3S/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12-/m1/s1 |
| Standard InChI Key | XRZNUKRLXZYVMT-VXGBXAGGSA-N |
| Isomeric SMILES | CSC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O |
| SMILES | CSC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O |
| Canonical SMILES | CSC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O |
Introduction
Chemical Structure and Physical Properties
The compound’s structure comprises a cyclopentane backbone with two key substituents:
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Carboxylic acid group at position 1, enabling hydrogen bonding and ionic interactions.
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4-Thiomethylbenzoyl group at position 2, introducing aromaticity and sulfur-mediated reactivity.
Table 1: Physical and Chemical Properties
The trans configuration is critical for its biological activity, as stereochemistry influences binding affinity to targets like aldose reductase (AKR1C1/3) .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step strategies to achieve regioselectivity and stereocontrol:
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Cyclopentane Ring Formation: Diels-Alder reactions or cyclization of γ-keto acids.
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Benzoylation: Friedel-Crafts acylation using 4-thiomethylbenzoyl chloride under Lewis acid catalysis (e.g., AlCl).
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis (e.g., phosphazene bases) to enforce trans configuration .
Example Protocol:
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React cyclopentanecarboxylic acid with 4-thiomethylbenzoyl chloride in anhydrous dichloromethane at 0°C.
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Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the trans isomer .
Industrial-Scale Production
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Continuous Flow Reactors: Enhance yield (up to 78%) and reduce reaction time.
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Automated Purification: Simulated moving bed (SMB) chromatography for enantiomeric purity ≥98% .
Chemical Reactivity and Modifications
The compound undergoes diverse reactions:
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Oxidation: Thiomethyl () oxidizes to sulfoxide () or sulfone () using or .
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Esterification: Carboxylic acid reacts with alcohols (e.g., methanol) under acidic conditions to form esters.
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Amidation: Coupling with amines via EDC/HOBt to generate bioactive analogues .
Key Derivative:
Applications in Drug Development
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